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Lincomycin cyclic carbonate - 14259-57-5

Lincomycin cyclic carbonate

Catalog Number: EVT-13871152
CAS Number: 14259-57-5
Molecular Formula: C19H32N2O7S
Molecular Weight: 432.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lincomycin cyclic carbonate is a derivative of lincomycin, a lincosamide antibiotic first isolated from the actinomycete Streptomyces lincolnensis. This compound is notable for its unique structure and potential applications in medicinal chemistry. Lincomycin itself is characterized by its ability to inhibit bacterial protein synthesis, making it effective against various Gram-positive bacteria. The cyclic carbonate form presents additional interest due to its stability and reactivity, which can be harnessed in synthetic applications.

Source

Lincomycin is produced naturally by Streptomyces lincolnensis, a soil bacterium. The biosynthesis of lincomycin involves complex enzymatic pathways that convert precursor molecules into the final antibiotic product. The cyclic carbonate derivative can be synthesized through various chemical methods, often involving modifications of the parent lincomycin structure to enhance its properties.

Classification

Lincomycin belongs to the lincosamide class of antibiotics, which are characterized by a specific structural motif that includes an amino acid derivative linked to a sugar moiety. The cyclic carbonate form is classified under cyclic carbonates, which are five-membered cyclic compounds known for their versatility in organic synthesis and potential as solvents or intermediates in polymer production.

Synthesis Analysis

Methods

The synthesis of lincomycin cyclic carbonate can be achieved through several methods, primarily focusing on the modification of lincomycin itself. One common approach involves the reaction of lincomycin with carbon dioxide or epoxides under controlled conditions to form the cyclic carbonate structure.

Technical Details:

  1. Cycloaddition Reactions: A typical method involves the cycloaddition of carbon dioxide with epoxide derivatives of lincomycin, leading to the formation of cyclic carbonates with high atom efficiency.
  2. Catalytic Processes: The use of catalysts, such as Lewis acids or ionic liquids, can enhance the yield and selectivity of the desired cyclic carbonate product.
  3. Temperature and Pressure Control: Optimizing reaction conditions, such as temperature and pressure, is crucial for maximizing yields and minimizing by-products.
Molecular Structure Analysis

Structure

Lincomycin cyclic carbonate features a five-membered ring structure that incorporates both the lincomycin backbone and a carbonate functional group. The molecular formula for lincomycin is C18H34N2O6S\text{C}_{18}\text{H}_{34}\text{N}_{2}\text{O}_{6}\text{S} .

Data

  • Molecular Weight: 406.54 g/mol
  • SMILES Notation: Cc1cc(cc(c1)C(=O)O)N(C(=O)O)C(C(C)C(=O)O)C(C(=O)O)C(=O)O
  • InChI Key: InChI=1S/C18H34N2O6S/c1-9(2)7-10-11(3)12-13(4)14(5)15(6)16(7)17(8)18(9,10,11,12)/h7-8H,9-12H2,(H2,1,2)(H3,3,4)(H3,5)(H3,6)(H3,8)/t9-,10-,11-,12-/m1/s1
Chemical Reactions Analysis

Reactions

Lincomycin cyclic carbonate can participate in various chemical reactions due to its reactive functional groups. Notable reactions include:

  1. Nucleophilic Attack: The cyclic carbonate can undergo nucleophilic attack by amines or alcohols, leading to ring-opening reactions that yield new products.
  2. Hydrolysis: In aqueous environments, the cyclic carbonate may hydrolyze to regenerate lincomycin or related compounds.
  3. Polymerization: Cyclic carbonates can also be polymerized to produce polycarbonate materials with desirable properties for industrial applications.

Technical Details: Reaction conditions such as solvent choice and temperature play critical roles in determining the outcome and efficiency of these reactions.

Mechanism of Action

Process

Lincomycin exerts its antibacterial effects primarily through inhibition of protein synthesis in susceptible bacteria. It binds specifically to the 50S subunit of bacterial ribosomes, interfering with peptide bond formation during translation.

Data

  • Binding Site: Lincomycin binds to the A-site of the ribosomal RNA within the 50S subunit.
  • Inhibition Mechanism: The binding disrupts tRNA positioning and prevents elongation of peptide chains, effectively halting bacterial growth .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lincomycin cyclic carbonate typically appears as a white crystalline solid.
  • Solubility: It is soluble in water and various organic solvents.

Chemical Properties

  • Melting Point: Approximately 200 °C (decomposition).
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses indicate that modifications such as cyclization improve stability compared to linear analogs .

Applications

Scientific Uses

Lincomycin cyclic carbonate has potential applications in:

  1. Antibiotic Development: As a derivative of lincomycin, it may serve as a lead compound for developing new antibiotics with improved efficacy against resistant bacterial strains.
  2. Synthetic Chemistry: Its reactivity allows it to be used as an intermediate in organic synthesis or polymer production.
  3. Biological Research: It can be utilized in studies examining protein synthesis inhibition mechanisms and antibiotic resistance pathways.
Biosynthesis and Metabolic Engineering of Lincomycin Derivatives

Genetic and Enzymatic Pathways in Streptomyces lincolnensis

The biosynthesis of lincomycin derivatives in Streptomyces lincolnensis is governed by the lmb gene cluster, spanning 35 kb and encoding 25 structural genes, three resistance genes (lmrA, lmrB, lmrC), and the pathway-specific regulator lmbU [4] [8]. This cluster orchestrates the assembly of the lincosamide scaffold through convergent biosynthetic pathways:

  • Octose Core Formation: Initiated by the transaldolase LmbR, which catalyzes a C₅ + C₃ condensation between ᴅ-ribose 5-phosphate (C₅) and ᴅ-fructose 6-phosphate/sedoheptulose 7-phosphate (C₃) to form octose 8-phosphate [6]. Subsequent phosphorylation (LmbP), dephosphorylation (LmbK), and nucleotidylation (LmbO) yield GDP-ᴅ-erythro-α-ᴅ-gluco-octose—the central precursor for lincosamide modification [6].
  • Lincosamide Maturation: Four enzymes (LmbM, LmbL, LmbZ, LmbS) sequentially convert GDP-octose to GDP-ᴅ-α-ᴅ-lincosamide via 6-epimerization (LmbM), 6,8-dehydration (LmbL), 4-epimerization (LmbZ), and 6-transamination (LmbS) [6]. This pathway generates the characteristic thiooctose scaffold essential for bioactivity.
  • Regulatory Control: Global regulators like BldD bind promoters within the lmb cluster, activating transcription of structural genes [2]. The Lrp-family regulator SLCG_Lrp directly upregulates lmbU and influences nitrogen assimilation pathways that supply precursors for lincomycin biosynthesis [8].

Table 1: Core Enzymes in Lincomycin Biosynthesis

EnzymeFunctionGeneCatalytic Product
LmbRTransaldolase (C₅ + C₃ condensation)lmbROctose 8-phosphate
LmbMGDP-octose 6-epimeraselmbM6-epi-GDP-octose
LmbLNAD⁺-dependent 6,8-dehydrataselmbLGDP-4-keto-6-deoxy-ᴅ-gluco-octose
LmbSPLP-dependent transaminaselmbSGDP-ᴅ-α-ᴅ-lincosamide
LmbFPLP-dependent β-eliminaselmbFThiol intermediate

Role of PLP-Dependent Enzymes in Pathway Diversification [1]

Pyridoxal-5′-phosphate (PLP)-dependent enzymes serve as molecular switches directing sulfur appendage diversification in lincosamide antibiotics:

  • Mechanistic Bifurcation: LmbF (lincomycin pathway) and CcbF (celesticetin pathway) recognize identical S-glycosyl-ʟ-cysteine substrates but catalyze distinct reactions. LmbF promotes β-elimination with C–S bond cleavage to generate a thiol intermediate, while CcbF mediates decarboxylation-coupled oxidative deamination to yield S-acetaldehyde [1]. Structural analyses reveal that active-site aromatic residues (Tyr72ʹ, Tyr226 in CcbF; Leu83ʹ, Phe236 in LmbF) dictate substrate binding geometry, thereby determining reaction outcome [1].
  • Engineering Novel Derivatives: Mutagenesis of CcbF’s Tyr72ʹ to Leu/LmbF’s Leu83ʹ to Tyr switches its function to LmbF-like β-elimination activity. Remarkably, both engineered variants acquire oxidative-amidation capability, producing unnatural S-acetamide derivatives when incubated with ʟ-cysteine-conjugated substrates [1]. This demonstrates the plasticity of PLP-enzyme active sites in generating structural diversity.
  • Structural Basis: X-ray crystallography and molecular dynamics simulations show that LmbF positions the substrate’s Cα–H bond parallel to PLP’s π-system, enabling Lys270-assisted C–S cleavage. In contrast, CcbF’s substrate binding mode orients the carboxylate group toward His76/Asp141, facilitating decarboxylation [1].

Table 2: Functional Comparison of PLP-Dependent Enzymes in Lincosamide Biosynthesis

EnzymeReaction CatalyzedKey Active-Site ResiduesEngineered Activity
LmbFβ-Elimination (C–S cleavage)Leu83ʹ, Phe236, Asn205S-acetamide formation
CcbFOxidative deamination/decarboxylationTyr72ʹ, Tyr226, His76β-Elimination (upon Y72L mutation)

Metabolic Engineering Strategies for Yield Optimization [1] [8]

Transcriptional Regulation Engineering

Overexpression of global and pathway-specific transcriptional regulators enhances flux through lincomycin biosynthetic pathways:

  • Regulator Overexpression: SLCGLrp (Lrp family) binds promoters of nitrogen assimilation genes (*amtB*, *glnK*) and *lmb* cluster genes, increasing precursor supply and pathway expression. Δ*SLCGLrp* mutants show 68% reduced lincomycin titers, while overexpression increases production by 1.7-fold [8]. Similarly, the FadR-family regulator SLCG2185 directly activates the *lmb* cluster; co-overexpression with SLCGLrp in high-yield strain LA219X boosts lincomycin by 28.1% [8].
  • Knockout of Repressors: Deletion of the TetR-type repressor SLCG_2919, which binds all lmb promoters, elevates transcription of structural genes by 3–8-fold and lincomycin yield by 140% [2].

Pathway Refactoring and Host Engineering

  • Heterologous Production: Expressing the lmb cluster in optimized Streptomyces hosts (e.g., S. lividans K4–114) lacking competing pathways increases lincomycin purity and simplifies downstream processing [3] [7]. Deletion of actinorhodin biosynthetic genes in S. lividans redirects carbon flux toward lincosamide production [3].
  • Precursor Pool Expansion: Engineering S. lincolnensis to overexpress rate-limiting enzymes in methylmalonyl-CoA biosynthesis (e.g., pccA/pccB) enhances supply of the N-methyl-ᴛʀᴀɴs-4-propyl-ʟ-proline (PPL) moiety [5]. Combined knockout of glycogen synthase (glgA) and succinate dehydrogenase (sdhB) in high-carbon-utilizing strains reduces metabolic branching, increasing acetyl-CoA availability for octose synthesis [10].

Table 3: Metabolic Engineering Outcomes in Lincomycin Production

StrategyGenetic ModificationTiter ChangeKey Mechanism
Regulator overexpressionSLCG_Lrp + SLCG_2185 in LA219X+28.1%Enhanced lmb cluster transcription
Repressor knockoutΔSLCG_2919 in LCGL+140%Derepression of structural genes
Heterologous expressionlmb cluster in S. lividans K4–1142.3-foldElimination of native antibiotics
Precursor optimizationpccA/pccB overexpression + ΔglgA1.9-foldIncreased methylmalonyl-CoA pool

Compounds Cited in the Article

  • Lincomycin A
  • GDP-ᴅ-erythro-α-ᴅ-gluco-octose
  • GDP-ᴅ-α-ᴅ-lincosamide
  • S-glycosyl-ʟ-cysteine
  • S-acetaldehyde
  • S-acetamide derivative
  • N-methyl-ᴛʀᴀɴs-4-propyl-ʟ-proline (PPL)
  • Ergothioneine (EGT)
  • Mycothiol (MSH)

Properties

CAS Number

14259-57-5

Product Name

Lincomycin cyclic carbonate

IUPAC Name

(2S,4R)-N-[(1R,2R)-1-[(3aR,4R,6R,7S,7aS)-7-hydroxy-4-methylsulfanyl-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

Molecular Formula

C19H32N2O7S

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C19H32N2O7S/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)22)14-13(23)15-16(18(26-14)29-4)28-19(25)27-15/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)/t9-,10-,11+,12-,13+,14-,15+,16-,18-/m1/s1

InChI Key

ZCPFXXMPCBQRLB-ZXJYXBIKSA-N

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C3C(C(O2)SC)OC(=O)O3)O)C(C)O

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@H]3[C@H]([C@H](O2)SC)OC(=O)O3)O)[C@@H](C)O

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